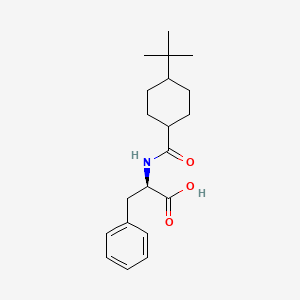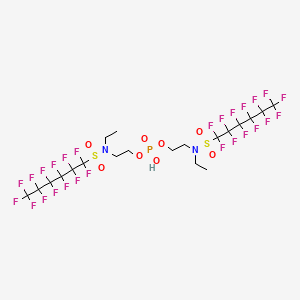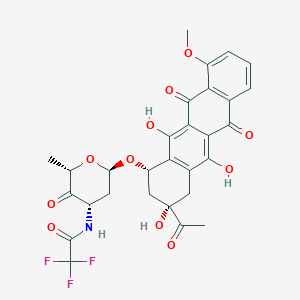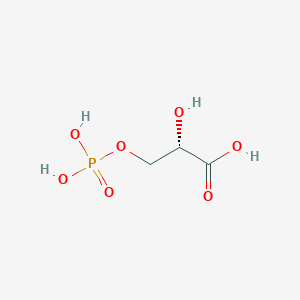
2,3-Dihydroxy-3-phosphonopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-3-Phosphoglyceric Acid is a biochemically significant compound that plays a crucial role in metabolic pathways such as glycolysis and the Calvin-Benson cycle. It is the conjugate acid of 3-phosphoglycerate or glycerate 3-phosphate, which are intermediates in these metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-3-Phosphoglyceric Acid can be synthesized through the dephosphorylation of 1,3-bisphosphoglycerate in a coupled reaction that produces ATP via substrate-level phosphorylation . This reaction is catalyzed by the enzyme phosphoglycerate kinase.
Industrial Production Methods
it can be produced through enzymatic reactions involving phosphoglycerate kinase and phosphoglycerate mutase .
Chemical Reactions Analysis
Types of Reactions
L-3-Phosphoglyceric Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-phosphohydroxy pyruvate.
Reduction: It can be reduced to form glyceraldehyde 3-phosphate.
Substitution: It can undergo phosphorylation and dephosphorylation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving L-3-Phosphoglyceric Acid include ATP, NADPH, and various enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .
Major Products Formed
Major products formed from reactions involving L-3-Phosphoglyceric Acid include 2-phosphoglycerate, glyceraldehyde 3-phosphate, and 3-phosphohydroxy pyruvate .
Scientific Research Applications
L-3-Phosphoglyceric Acid has a wide range of scientific research applications:
Chemistry: It is used as a metabolic intermediate in studies of glycolysis and the Calvin-Benson cycle.
Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.
Mechanism of Action
L-3-Phosphoglyceric Acid exerts its effects through its role as an intermediate in metabolic pathways. In glycolysis, it is formed by the dephosphorylation of 1,3-bisphosphoglycerate, producing ATP. In the Calvin-Benson cycle, it is produced from the fixation of carbon dioxide . The molecular targets and pathways involved include enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .
Comparison with Similar Compounds
L-3-Phosphoglyceric Acid can be compared with other similar compounds such as:
Glycerate 3-phosphate: Another intermediate in glycolysis and the Calvin-Benson cycle.
2-Phosphoglycerate: Formed from the isomerization of L-3-Phosphoglyceric Acid.
1,3-Bisphosphoglycerate: A precursor in the glycolytic pathway.
L-3-Phosphoglyceric Acid is unique due to its specific role in both glycolysis and the Calvin-Benson cycle, making it a critical compound in both energy production and carbon fixation processes .
Properties
Molecular Formula |
C3H7O7P |
|---|---|
Molecular Weight |
186.06 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
InChI Key |
OSJPPGNTCRNQQC-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
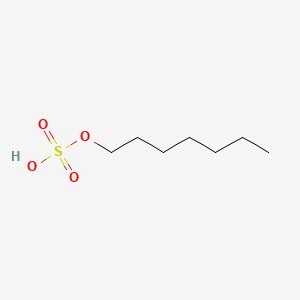
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)



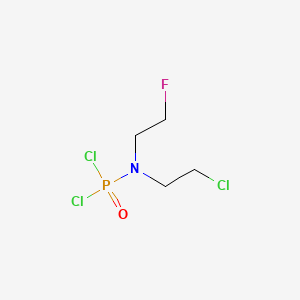
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
